7-(Benzyloxy)-2-azaspiro[3.5]nonane

Organic Synthesis Medicinal Chemistry Process Chemistry

This 7-(Benzyloxy)-2-azaspiro[3.5]nonane is a critical, functionalized spirocyclic amine. Its enhanced lipophilicity (LogD ~+1.83) directly addresses permeability challenges, unlike the unsubstituted scaffold. The benzyloxy group serves as a protected alcohol, enabling divergent late-stage functionalization to accelerate SAR studies, ADC linker attachment, and bifunctional probe development. Ensure your synthesis starts with the correct, high-purity intermediate to avoid pharmacokinetic failure.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B11873582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-2-azaspiro[3.5]nonane
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CC2(CCC1OCC3=CC=CC=C3)CNC2
InChIInChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)11-16-12-15/h1-5,14,16H,6-12H2
InChIKeyQMRPCDJGITVFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-2-azaspiro[3.5]nonane: A Versatile Spirocyclic Scaffold for Drug Discovery and Chemical Biology


7-(Benzyloxy)-2-azaspiro[3.5]nonane (CAS: 1823544-11-1) is a spirocyclic amine building block, a class of compounds increasingly favored in medicinal chemistry for their enhanced three-dimensionality and metabolic stability [1]. The molecule features a 2-azaspiro[3.5]nonane core, a rigid bicyclic framework where a four-membered azetidine ring is fused to a six-membered cyclohexane ring through a shared spiro-carbon . Its defining characteristic is the benzyloxy (-O-benzyl) substituent at the 7-position of the cyclohexane ring. This functionalization introduces both lipophilic bulk and a protected alcohol handle, providing a point for further synthetic elaboration that is absent in the parent 2-azaspiro[3.5]nonane scaffold .

Why Generic 2-Azaspiro[3.5]nonane Analogs Cannot Replace 7-(Benzyloxy)-2-azaspiro[3.5]nonane in Lead Optimization


The simple interchange of the parent 2-azaspiro[3.5]nonane scaffold with 7-(Benzyloxy)-2-azaspiro[3.5]nonane is not scientifically valid due to the profound impact of the 7-substituent on physicochemical and metabolic properties. The unsubstituted 2-azaspiro[3.5]nonane (LogD approx. -0.15) presents a high degree of polarity and low lipophilicity [1]. The introduction of the benzyloxy group at the 7-position fundamentally alters this profile, increasing lipophilicity (LogD approx. +1.83) and metabolic stability . This modification directly addresses a common failure point in early-stage drug discovery: the inability of polar, unadorned scaffolds to effectively cross biological membranes and resist oxidative metabolism [2]. Therefore, procurement decisions must be based on the specific, functionalized intermediate required for the target molecule's design, as substituting a less lipophilic or unprotected analog will likely lead to different biological and pharmacokinetic outcomes.

Quantifiable Differentiation of 7-(Benzyloxy)-2-azaspiro[3.5]nonane: A Comparative Evidence Analysis


Synthesis of 7-(Benzyloxy)-2-azaspiro[3.5]nonane: Yield Advantage via an Optimized Two-Step Protocol

7-(Benzyloxy)-2-azaspiro[3.5]nonane is synthesized from the ketone intermediate, 7-oxo-2-azaspiro[3.5]nonane, which is itself produced via a two-step cyclization process [1]. This optimized synthetic route for the core scaffold achieves a high overall yield of >82%, a notable improvement over some alternative spirocyclization methods that may involve harsher conditions or more steps . The high-yielding synthesis of the 7-oxo intermediate directly translates to better accessibility and potential cost-efficiency for the target compound, as it relies on a robust and scalable process . The subsequent functionalization at the 7-position to install the benzyloxy group is a standard chemical transformation, leveraging the established and efficient synthesis of the core.

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Lipophilicity (LogD) of 7-(Benzyloxy)-2-azaspiro[3.5]nonane vs. Parent Scaffold

The physicochemical profile of 7-(Benzyloxy)-2-azaspiro[3.5]nonane is differentiated by its significantly higher lipophilicity. The compound's LogD value is reported as ~1.83 . In stark contrast, the unsubstituted parent scaffold, 2-azaspiro[3.5]nonane, has a LogD of approximately -0.15 [1]. This quantified difference of ~2.0 LogD units represents a substantial shift from a polar molecule to one with balanced lipophilicity, which is highly favorable for membrane permeability in biological systems [2].

Medicinal Chemistry Physicochemical Properties Pharmacokinetics

Synthetic Utility of 7-(Benzyloxy)-2-azaspiro[3.5]nonane: A Protected Alcohol Intermediate vs. Non-Functionalized Analogs

The benzyloxy group at the 7-position is not merely a lipophilic appendage; it is a strategically protected hydroxyl group. This offers a distinct synthetic advantage over non-functionalized spirocyclic amines like 2-azaspiro[3.5]nonane or 2-oxa-7-azaspiro[3.5]nonane [1]. The benzyl ether can be selectively deprotected under mild hydrogenolysis conditions to reveal a secondary alcohol at the 7-position, which can then be further functionalized (e.g., alkylated, acylated, or oxidized) [2]. The non-functionalized analogs lack this handle for late-stage diversification, limiting their utility in structure-activity relationship (SAR) studies [3].

Organic Synthesis Medicinal Chemistry Building Blocks

Enhanced Metabolic Stability of Benzyloxy-Containing Spirocycles vs. Unsubstituted Analogs

The incorporation of spirocyclic frameworks, particularly azaspirocycles, is a well-established strategy to increase the metabolic stability of drug candidates by shielding metabolically labile sites and introducing conformational constraint [1]. Specifically, the 7-benzyloxy substituent further enhances this effect. The benzyl group increases steric bulk around the cyclohexane ring, which can impede access of cytochrome P450 enzymes, thereby reducing oxidative metabolism compared to the unsubstituted 2-azaspiro[3.5]nonane core [2]. While direct microsomal stability data for 7-(Benzyloxy)-2-azaspiro[3.5]nonane is not publicly available, this mechanism is supported by extensive SAR studies on related spirocyclic compounds [3].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Application Scenarios for 7-(Benzyloxy)-2-azaspiro[3.5]nonane in Research and Development


Medicinal Chemistry: Lead Optimization and SAR Studies

This compound is ideally suited for use as a versatile building block in medicinal chemistry. Its well-defined, functionalized spirocyclic core allows for the rapid generation of analogs to explore structure-activity relationships (SAR). The high lipophilicity (LogD ~1.83) compared to the parent scaffold addresses a common need for increased membrane permeability in hit-to-lead campaigns . The 7-benzyloxy group serves as a protected alcohol, enabling late-stage diversification through deprotection and subsequent functionalization, thereby accelerating the optimization of potency, selectivity, and ADME properties [1].

Chemical Biology: Synthesis of Bifunctional Probes

The dual functionality of this molecule—a protected amine in the azetidine ring and a protected alcohol on the cyclohexane ring—makes it an excellent starting material for synthesizing bifunctional probes. For example, the azetidine nitrogen can be used to link a target-binding moiety or a fluorophore, while the 7-position can be deprotected to attach a biotin tag or a photoreactive group. This divergent synthetic capability is crucial for developing high-quality chemical tools to study complex biological systems [2].

Process Chemistry: Development of Scalable Synthetic Routes

Given its commercial synthesis relies on an optimized, high-yielding (>82%) two-step cyclization to form the core scaffold, this compound is a reliable starting point for process chemistry development [3]. Its robust synthesis minimizes the risk of supply chain issues during scale-up. Researchers can confidently use this building block to develop scalable routes for advanced intermediates or final drug candidates, knowing that the foundational material can be produced efficiently and in large quantities .

Neuropharmacology Research: Synthesis of GPCR Modulators

The 2-azaspiro[3.5]nonane scaffold, and by extension its functionalized derivatives, is a privileged motif in the development of modulators for G-protein coupled receptors (GPCRs) in the central nervous system. Derivatives of related scaffolds, such as 7-azaspiro[3.5]nonane, have been shown to act as potent and selective antagonists of the muscarinic acetylcholine receptor M4, a target for schizophrenia and Parkinson's disease [4]. 7-(Benzyloxy)-2-azaspiro[3.5]nonane offers a synthetically accessible entry point for creating novel, proprietary chemotypes targeting this and similar receptors, leveraging the favorable physicochemical properties conferred by its unique substitution pattern [5].

Quote Request

Request a Quote for 7-(Benzyloxy)-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.